molecular formula C9H10O4 B1428412 Methyl 3,4-dihydroxy-2-methylbenzoate CAS No. 740799-82-0

Methyl 3,4-dihydroxy-2-methylbenzoate

Cat. No. B1428412
M. Wt: 182.17 g/mol
InChI Key: ONNFZKHTMFVKNY-UHFFFAOYSA-N
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Description

“Methyl 3,4-dihydroxy-2-methylbenzoate” is a chemical compound with the molecular formula C9H10O4 . It is also known as 3,4-Dihydroxy-2-methylbenzoic Acid Methyl Ester . The compound appears as a light yellow to brown to dark green powder or crystal .


Synthesis Analysis

The synthesis of “Methyl 3,4-dihydroxy-2-methylbenzoate” involves the alkylation of starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions . Another method involves adding anhydrous aluminium chloride to a stirred solution of 3-hydroxy-4-methoxy-2-methyl benzoic acid methyl ester in toluene at room temperature and then heating at 75°C for 2 and a half hours .


Molecular Structure Analysis

The molecular structure of “Methyl 3,4-dihydroxy-2-methylbenzoate” is represented by the SMILES notation Cc1c(ccc(c1O)O)C(=O)OC . The InChI representation is InChI=1S/C9H10O4/c1-5-6(9(12)13-2)3-4-7(10)8(5)11/h3-4,10-11H,1-2H3 .


Physical And Chemical Properties Analysis

“Methyl 3,4-dihydroxy-2-methylbenzoate” is a solid at 20°C . It has a molecular weight of 182.18 . The compound has a melting point range of 158.0 to 163.0°C , and it is soluble in methanol . The predicted density is 1.354±0.06 g/cm3 .

Scientific Research Applications

1. Pharmaceutical Activity and Structural Analysis

Methyl 3,4-dihydroxy-2-methylbenzoate has been studied for its pharmaceutical properties and molecular structure. Sharfalddin et al. (2020) analyzed the crystal structure of methyl 4-hydroxybenzoate, a closely related compound, highlighting its anti-microbial properties and extensive hydrogen bonding. Computational calculations indicated its pharmaceutical activity, emphasizing its potential in drug development (Sharfalddin et al., 2020).

2. Neuroprotective Effects

Cai et al. (2016) explored the neuroprotective effects of methyl 3,4-dihydroxybenzoate against oxidative damage in human neuroblastoma cells. The compound demonstrated effectiveness in mitigating stress and inhibiting apoptosis, suggesting its utility in neurodegenerative disease treatment (Cai et al., 2016).

3. Metabolism and Drug Interactions

Research by Wang et al. (2019) focused on the excretion, metabolism, and drug interactions of methyl 3,4-dihydroxybenzoate. They found low cumulative excretion and multiple metabolites, indicating extensive in vivo metabolism. Importantly, the study suggested a low probability of cytochrome P450-based drug-drug interactions (Wang et al., 2019).

4. Neurotrophic Effects

Zhang et al. (2012) demonstrated that methyl 3,4-dihydroxybenzoate promotes neurite outgrowth in cultured cerebral cortical neurons from rats. The study highlighted its neurotrophic effects, potentially due to increased expression of brain-derived neurotrophic factor (Zhang et al., 2012).

Safety And Hazards

“Methyl 3,4-dihydroxy-2-methylbenzoate” is associated with certain hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or if skin irritation occurs .

properties

IUPAC Name

methyl 3,4-dihydroxy-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-5-6(9(12)13-2)3-4-7(10)8(5)11/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNFZKHTMFVKNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,4-dihydroxy-2-methylbenzoate

CAS RN

740799-82-0
Record name Methyl 3,4-Dihydroxy-2-methylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a round bottom flask equipped with magnetic stirring and a reflux condenser was added 3,4-dihydroxy-2-methylbenzoic acid (23.3 g, 139 mmol), methanol (139 mL), and concentrated sulfuric acid (0.77 mL, 13.9 mmol). This mixture was heated to reflux for 18 hours. The reaction was cooled to room temperature and the methanol evaporated. The residue was taken up in ether and washed once with saturated sodium bicarbonate solution, once with saturated sodium chloride solution, dried over sodium sulfate, filtered and evaporated to give a brown solid, methyl-3,4-dihydroxy-2-methylbenzoate, (20.9 g, 114 mmol) in 83% yield. 1H-NMR (300 MHz, CD3COCD3) δ (ppm): 2.47 (s, 3H), 3.79 (s, 3H), 6.78 (d, 1H), 7.46 (d, 1H); TLC: Rf=0.54 (1:1 ethyl acetate/hexane).
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
0.77 mL
Type
reactant
Reaction Step One
Quantity
139 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YY Guo, JY Zhang, JF Sun, P Nie, H Gao - European Journal of Medicinal …, 2023 - Elsevier
Lymphoma is a form of cancer that impacts the lymphatic system, which plays a crucial role in defending the body against infections and illnesses. It is characterized by the atypical …
Number of citations: 4 www.sciencedirect.com

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